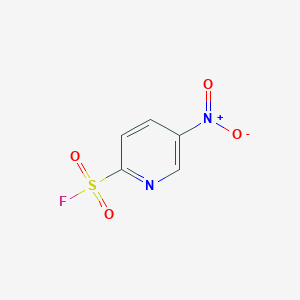

5-Nitropyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWNJMBPQPRXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Elucidation of 5 Nitropyridine 2 Sulfonyl Fluoride

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The sulfonyl fluoride (B91410) moiety (-SO₂F) is the primary site of reactivity in 5-Nitropyridine-2-sulfonyl fluoride. This group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that rely on the unique stability and reactivity of the S-F bond. rhhz.netsigmaaldrich.comeurekalert.org Sulfonyl fluorides are generally stable and resistant to hydrolysis and reduction, yet they react efficiently with nucleophiles under specific activation conditions. rhhz.netsigmaaldrich.com

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound serves as an electrophilic hub in SuFEx reactions, enabling the formation of robust sulfur(VI)-heteroatom linkages. eurekalert.orgmonash.edu This next-generation click chemistry is prized for its reliability, high yields, and the stability of the resulting products. cshl.edunih.gov The reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, a process that can be catalyzed by bases. cshl.edunih.gov

This compound reacts with oxygen-based nucleophiles to form sulfonate esters (R-O-SO₂-R'). The reaction with phenols and alcohols is a cornerstone of SuFEx chemistry. While alcohols can react directly, the use of their corresponding silyl (B83357) ethers is a common and highly effective strategy. cshl.eduresearchgate.net The reaction with aryl silyl ethers is often catalyzed by organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and proceeds rapidly to form aryl sulfonates. researchgate.net The thermodynamic driving force for this transformation is the formation of the very stable silicon-fluoride (Si-F) bond. nih.gov

The general reaction is as follows:

Py-SO₂F + R-O-SiMe₃ → Py-SO₂-O-R + Me₃Si-F

Recent advancements have introduced methods that bypass the need for pre-formed silyl ethers, allowing direct coupling of alcohols with sulfonyl fluorides using a catalytic system, such as a combination of a strong, non-nucleophilic guanidine (B92328) base and a silylating agent like hexamethyldisilazane (B44280) (HMDS). cshl.edu Although direct reactions with phenols can occur, they are sometimes less efficient compared to using their silyl ether counterparts. rsc.orgresearchgate.net The electron-withdrawing nature of the 5-nitro group on the pyridine (B92270) ring enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by oxygen nucleophiles. researchgate.net

Table 1: Reaction of Sulfonyl Fluorides with Oxygen Nucleophiles

| Nucleophile | Substrate | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Silyl Ethers | Aryl Sulfonyl Fluorides | DBU (catalytic) | Aryl Sulfonate Ester | researchgate.net |

| Alcohols/Phenols | Aryl Sulfonyl Fluorides | BTMG, HMDS | Aryl Sulfonate Ester | cshl.edu |

| Alkoxides | 5-Nitropyridine-2-sulfonic acid* | Corresponding alcohol | Alkoxy Pyridine | rsc.orgresearchgate.net |

Note: Data from the closely related sulfonic acid suggests high reactivity with simple alkoxides, though phenols were reported as unreactive under the tested conditions. rsc.orgresearchgate.net

The reaction between this compound and nitrogen nucleophiles, particularly primary and secondary amines, yields stable sulfonamides. This transformation is a fundamental application of SuFEx chemistry for creating S-N bonds. eurekalert.orgcshl.edu The reaction proceeds readily, often catalyzed by bases, to connect the nitropyridylsulfonyl moiety to amine-containing molecules. semanticscholar.org

Kinetic studies on the related 2-methoxy-5-nitropyridine (B154726) with secondary amines show that the C-2 position is highly electrophilic and susceptible to nucleophilic attack, a principle that extends to the sulfonyl group at this position. researchgate.net The formation of sulfonamides from sulfonyl fluorides is a robust and widely used reaction in medicinal chemistry and chemical biology. rhhz.netnih.gov The presence of the 5-nitro group is expected to accelerate this reaction compared to unsubstituted pyridine sulfonyl fluorides. d-nb.info

Table 2: Reaction of 5-Nitropyridine Derivatives with Nitrogen Nucleophiles

| Reagent | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Nitropyridine-2-sulfonic acid | Ammonia | Aqueous solution | 2-Amino-5-nitropyridine (B18323) | 92% | rsc.orgresearchgate.net |

| 5-Nitropyridine-2-sulfonic acid | Butylamine | Aqueous solution | 2-Butylamino-5-nitropyridine | 76% | rsc.orgresearchgate.net |

| 5-Nitropyridine-2-sulfonic acid | Diethylamine | Aqueous solution | 2-Diethylamino-5-nitropyridine | 62% | rsc.orgresearchgate.net |

| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous solution, 20°C | 2-(Piperidin-1-yl)-5-nitropyridine | N/A (kinetic study) | researchgate.net |

A defining characteristic of SuFEx chemistry is the exceptional stability of the resulting linkages. monash.edu The sulfonate ester (C-O-SO₂-) and sulfonamide (C-N-SO₂-) bonds formed from this compound are remarkably robust. rhhz.net Sulfonyl fluorides themselves are noted for their stability against hydrolysis and thermolysis compared to other sulfonyl halides. sigmaaldrich.com This stability is largely transferred to the resulting sulfonate and sulfonamide products.

These sulfur(VI) linkages are generally resistant to a wide range of chemical conditions, including acidic and basic environments where other functional groups might degrade. researchgate.net They are also stable to many oxidative and reductive conditions. nih.gov This high degree of stability makes them ideal for applications in materials science and chemical biology, where durability under physiological or other demanding conditions is crucial. nih.govnih.gov The inherent stability of the S(VI)-O and S(VI)-N bonds ensures the integrity of the assembled molecules. eurekalert.org

Influence of Pyridine Ring Electronic Properties on Sulfonyl Reactivity

The reactivity of the sulfonyl fluoride group is profoundly influenced by the electronic properties of the attached aromatic ring. In this compound, the pyridine ring contains a strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This group, along with the inherent electron-deficient nature of the pyridine ring nitrogen, significantly decreases the electron density on the ring.

This electron-withdrawing effect is transmitted to the sulfonyl group at the 2-position, making the sulfur atom more electrophilic and, consequently, more reactive towards nucleophiles. researchgate.netnih.gov Compared to a non-substituted pyridine-2-sulfonyl fluoride or a typical arylsulfonyl fluoride like phenylsulfonyl fluoride, the sulfur center in the 5-nitro derivative is "activated." This enhanced reactivity allows SuFEx reactions to proceed more rapidly or under milder conditions. researchgate.net Studies on related systems have demonstrated that electron-withdrawing groups on the pyridine ring lead to more positive redox potentials and increased catalytic activity in metal complexes, illustrating the powerful electronic influence of such substituents. nih.gov This increased electrophilicity is a key factor in its utility as a reactive probe in chemical biology. nih.gov

Transformations Involving the Pyridine Heterocycle

While the primary reactivity center is the sulfonyl fluoride group, the pyridine ring itself can undergo chemical transformations. The strong electron-withdrawing character of both the nitro and sulfonyl groups makes the pyridine ring highly electron-deficient and susceptible to certain reactions.

One of the most common transformations for a nitropyridine is the reduction of the nitro group to an amino group (-NH₂). This can typically be achieved using standard reducing agents like hydrogen gas with a metal catalyst (e.g., Pd/C) or dissolving metals. This transformation would yield 5-aminopyridine-2-sulfonyl fluoride, a compound with significantly different electronic properties and nucleophilic character at the newly formed amino group.

Furthermore, the electron-deficient nature of the ring system can make it susceptible to nucleophilic aromatic substitution (SNAr), although the sulfonyl fluoride itself is an excellent leaving group. In related systems like 2-chloro-5-nitropyridine, the chloride is readily displaced by nucleophiles. umich.educpu.edu.cn In certain contexts, particularly with very strong nucleophiles, reactions could potentially occur at the pyridine ring carbons, though this is less common than substitution at the sulfur center. Ring transformation reactions, where the pyrimidine (B1678525) ring is converted into a pyridine ring, have been observed for 5-nitropyrimidine (B80762) under specific conditions with certain nucleophiles, highlighting the reactivity of such electron-poor heterocycles. researchgate.net

Reduction Chemistry of the Nitro Group to Amino Derivatives

The reduction of the nitro group is a cornerstone transformation for nitroaromatic compounds, providing a gateway to the corresponding amino derivatives, which are valuable intermediates in synthesis. For this compound, the conversion of the 5-nitro group to a 5-amino group can be achieved using several established methodologies, leveraging metal-based reagents or catalytic hydrogenation.

Commonly employed methods for the reduction of aromatic nitro groups are highly applicable to the nitropyridine scaffold. Reagents such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or stannous chloride (SnCl₂) in concentrated hydrochloric acid are effective for this transformation. uow.edu.au These methods are known for their high tolerance of other sensitive functional groups. uow.edu.au For instance, the reduction of 2-chloro-5-nitropyridine, a close structural analog of the title compound, proceeds in high yield to 2-chloro-5-aminopyridine using iron and water, demonstrating the viability of this approach while preserving the halogen substituent. e-bookshelf.de

Catalytic hydrogenation is another powerful technique. Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere, the nitro group can be selectively reduced. acs.orgmdpi.com This method is often characterized by clean reaction profiles and high yields. The direct hydrogenation pathway typically involves the formation of nitroso and hydroxylamine (B1172632) intermediates en route to the final amine. conicet.gov.ar Furthermore, metal-free reduction systems, such as those using trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, have been developed as mild and efficient alternatives for converting nitropyridines and other nitro compounds to their corresponding amines with broad functional group compatibility. bohrium.com

The resulting 5-aminopyridine-2-sulfonyl fluoride is a key intermediate, as the amino group can be further modified, for example, through diazotization or acylation, to introduce a wide array of other functionalities onto the pyridine ring.

Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Groups

| Reagent/Catalyst | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| Fe / Acid | Iron powder, HCl or Acetic Acid, Alcohol/Water | High functional group tolerance, cost-effective | Stoichiometric amounts of metal required, acidic workup |

| SnCl₂ / HCl | Stannous chloride dihydrate, conc. HCl, Alcohol | Effective for many substrates | Requires strongly acidic conditions, tin waste |

| Catalytic H₂ | Pd/C, PtO₂, or Raney Ni, H₂ gas (1-50 atm) | Clean, high-yielding, catalytic | Requires specialized hydrogenation equipment, potential for over-reduction of other groups |

| HSiCl₃ / Amine | Trichlorosilane, tertiary amine, organic solvent | Metal-free, mild conditions, good compatibility | Reagent is moisture-sensitive |

Electrophilic Aromatic Substitution Pathways of the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. However, the pyridine ring itself is already less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the ring nitrogen. In this compound, this inherent electron deficiency is drastically amplified by the presence of two powerful electron-withdrawing groups: the nitro group at the 5-position and the sulfonyl fluoride group at the 2-position.

Both the -NO₂ and -SO₂F groups are strong deactivating groups, pulling electron density from the pyridine ring through both inductive and resonance effects. mdpi-res.com This severe reduction in the ring's nucleophilicity makes it highly resistant to attack by electrophiles. Consequently, classical EAS reactions such as Friedel-Crafts alkylation and acylation generally fail on such substrates. sioc.ac.cnorgsyn.org The harsh Lewis acid conditions required for these reactions often lead to complexation with the basic pyridine nitrogen, further deactivating the ring. sioc.ac.cn

Nitration or sulfonation of an already substituted nitropyridine is similarly challenging. Direct electrophilic attack on the ring is not a feasible pathway. Alternative strategies, often involving nucleophilic substitution or the functionalization of pre-existing groups, are therefore required to modify the aromatic core. researchgate.net

Unconventional Reaction Pathways and Reactive Intermediates

Beyond the standard reactivity patterns, this compound and related structures can engage in less common transformations that involve the cleavage of the carbon-sulfur bond, leading to unique reactive intermediates.

Investigations into Kinetic and Thermodynamic Control of Reaction Outcomes

In reactions where multiple products can be formed, the outcome can often be directed by the reaction conditions, a principle known as kinetic versus thermodynamic control. acs.orgdntb.gov.ua A kinetically controlled reaction, typically run at lower temperatures for shorter times, favors the product that is formed fastest (i.e., via the lowest activation energy barrier). acs.org In contrast, a thermodynamically controlled reaction, which occurs at higher temperatures and allows for equilibrium to be established, favors the most stable product. acs.orgdntb.gov.uaacs.org

These principles are highly relevant to the reactions of electron-deficient aromatics like this compound, particularly in nucleophilic aromatic substitution reactions. For instance, in the Vicarious Nucleophilic Substitution (VNS) of nitroarenes, where a nucleophile substitutes a hydrogen atom, the initial addition of the nucleophile can often occur at multiple positions. The distribution of the final products can be governed by whether the reaction is under kinetic or thermodynamic control. chemrxiv.org The kinetically favored product arises from the fastest addition step, while the thermodynamically favored product corresponds to the most stable final adduct or subsequent intermediate. chemrxiv.org Factors such as temperature, solvent, and the nature of the base can be manipulated to selectively favor one pathway over the other, allowing for regiochemical control over the substitution pattern.

Functional Group Interplay and Synergistic Effects on Reactivity

The most significant synergistic effect is the powerful activation of the pyridine ring towards nucleophilic attack. Both the -NO₂ group and the -SO₂F group are strongly electron-withdrawing, but their placement at the 5- and 2-positions, respectively, creates a highly electrophilic aromatic system. This electronic arrangement facilitates nucleophilic aromatic substitution (SNA_r_) at positions activated by the nitro group, such as the 2- and 4-positions.

Specifically, the sulfonyl fluoride at the 2-position is an excellent leaving group in SNA_r_ reactions, a capability that is significantly enhanced by the presence of the nitro group at the 5-position. Studies on the analogous 5-nitropyridine-2-sulfonic acid show that the sulfonate group is readily displaced by a variety of oxygen and nitrogen nucleophiles in high yields. utuvolter.fi This reactivity is a direct consequence of the nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack.

In VNS reactions, the nitro group plays a dual role: it first activates the ring and directs the initial nucleophilic attack to an adjacent position, and then it is essential for the subsequent base-induced elimination step that restores aromaticity. sioc.ac.cnorgsyn.org Therefore, the reactivity of this compound is not simply the sum of its parts but a result of a cooperative electronic effect that deactivates the ring for electrophilic chemistry while strongly promoting a range of nucleophilic substitution pathways.

Advanced Characterization and Computational Studies

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the reactivity and mechanistic pathways of sulfonyl fluorides. nih.govnih.gov These computational methods provide a molecular-level understanding of reaction mechanisms, which can be challenging to elucidate through experimental means alone. nih.govchemrxiv.org

For instance, DFT calculations have been employed to investigate the mechanism of the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a key reaction type for sulfonyl fluorides. nih.gov Studies have shown that the reaction of methanesulfonyl fluoride with methylamine (B109427) can be understood as an S"N2-type reaction. nih.gov The presence of a complementary base is crucial as it significantly lowers the reaction barrier by enhancing the nucleophilicity of the primary amine. nih.gov Energy decomposition analysis at the transition state can quantify the underlying stereoelectronic effects, offering avenues for optimizing SuFEx chemistry. nih.gov

In the context of enzyme inhibition, hybrid quantum mechanics/molecular mechanics (QM/MM) approaches have been used to study the inhibition of Epidermal Growth Factor Receptor (EGFR) by sulfonyl fluoride derivatives. nih.gov These simulations help identify the chemical determinants for irreversible activity and can discriminate between reversible and irreversible agents, providing valuable information for the design of more potent and selective inhibitors. nih.gov DFT has also been used to study the structure-reactivity relationships of related heteroaryl sulfones, providing general design principles for modulating their reactivity. nih.gov

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopic methods are vital for the structural elucidation and mechanistic investigation of reactions involving 5-Nitropyridine-2-sulfonyl fluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 19F NMR) for Reaction Monitoring and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring reactions involving fluorine-containing compounds and for quantifying the extent of reaction. magritek.comdiva-portal.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making ¹⁹F NMR a sensitive technique. magritek.com Its broad chemical shift range helps in resolving signals from different fluorine environments, and the large magnitude of ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants provides detailed structural information. icpms.cz

On-line reaction monitoring by NMR provides deep insights into reaction mechanisms and kinetics. magritek.com For example, the progress of a nucleophilic aromatic substitution (S"NAr) reaction can be monitored by acquiring both ¹H and ¹⁹F NMR spectra sequentially. magritek.com This allows for the simultaneous observation of the consumption of starting materials and the formation of products. In reactions where hydrofluoric acid is a leaving group, its appearance can be tracked in the ¹⁹F NMR spectrum. magritek.com

NMR is also used for the quantitative analysis of reaction kinetics. nih.govacs.org By integrating the signals of reactants and products over time, reaction rate constants can be determined. nih.govacs.org The use of an internal standard allows for the assessment of solubility and hydrolytic stability of the reagents. nih.gov

Mass Spectrometry (e.g., ESI-MS, LC/MS) for Product Identification and Derivatization Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC/MS), is an essential technique for identifying reaction products and analyzing derivatized molecules. nih.govambeed.com Electrospray ionization (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular ions, providing accurate molecular weight information. ambeed.com

In the context of fragment-based drug discovery, intact protein LC-MS is used to screen for covalent modification of proteins by reactive fragments like sulfonyl fluorides. nih.gov The resulting mass spectra can confirm the formation of a covalent adduct between the protein and the fragment. nih.gov Tandem mass spectrometry (MS/MS) can then be used to identify the specific site of modification on the protein. nih.gov

LC-MS is also utilized to monitor the stability of compounds in various media, such as buffer solutions, by measuring the decrease in the compound's concentration over time. mdpi.com This is crucial for understanding the reactivity and potential off-target effects of reactive molecules.

X-ray Crystallography for Solid-State Structure Determination and Reaction Pathway Confirmation

X-ray crystallography provides definitive three-dimensional structural information of molecules in the solid state. This technique is invaluable for confirming the connectivity of atoms and the stereochemistry of reaction products. acs.org

In the study of protein-ligand interactions, X-ray crystallography can reveal the precise binding mode of a covalent inhibitor. nih.govacs.orgucsf.edu For instance, the crystal structure of a kinase modified by a sulfonyl fluoride probe can show the covalent bond formed between the sulfonyl group and a specific amino acid residue, such as a lysine (B10760008) in the ATP-binding site. ucsf.edu This structural information is critical for understanding the basis of inhibition and for the rational design of more effective inhibitors. nih.govacs.org Furthermore, X-ray studies of zwitterionic adducts formed from reactions of sulfonyl fluorides can reveal unique structural features and provide insights into their stability. acs.org

Kinetic Analysis Methods (e.g., Reaction Progress Kinetic Analysis (RPKA))

Kinetic analysis methods, such as Reaction Progress Kinetic Analysis (RPKA), are employed to gain detailed mechanistic insights into chemical reactions. chemrxiv.orgrsc.org RPKA involves monitoring the concentrations of reactants, intermediates, and products over the course of a reaction to elucidate the reaction mechanism and determine rate constants. researchgate.netrsc.org

For palladium-catalyzed reactions involving alkyl sulfonyl fluorides, RPKA, in combination with DFT calculations, has been used to reveal that the S"N2-type C–SO₂F oxidative addition is the turnover-limiting and diastereoselectivity-determining step. chemrxiv.org In biological systems, single-particle tracking-based RPKA (sptRPKA) has been developed to determine the kinetics of multiple states of protein complexes in the membrane of a single living cell, providing a powerful tool to study complex cellular processes. rsc.org

Research Applications in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The dual reactivity of 5-nitropyridine-2-sulfonyl fluoride (B91410) allows it to serve as a foundational building block for a variety of complex molecular structures. The sulfonyl fluoride moiety is a precursor to sulfonamides, sulfonate esters, and other sulfur-containing functional groups, while the pyridine (B92270) ring can undergo various substitution reactions. rhhz.netresearchgate.net

Research on the related compound, 5-nitropyridine-2-sulfonic acid, demonstrates the synthetic utility of this scaffold. The sulfonate group can be displaced by a range of nucleophiles, providing a pathway to diverse 2,5-disubstituted pyridines. researchgate.netamanote.com For instance, reactions with alcohols like methanol (B129727) and ethanol (B145695) proceed in high yields to form the corresponding 2-alkoxy-5-nitropyridines. Similarly, various amines, including ammonia, butylamine, and benzylamine, readily displace the sulfonate group to produce 2-amino-5-nitropyridine (B18323) derivatives. researchgate.net This reactivity is crucial for synthesizing molecules with potential applications in medicinal chemistry and materials science. nih.gov

The following table details the synthesis of various 2-substituted-5-nitropyridines from the potassium salt of 5-nitropyridine-2-sulfonic acid, illustrating the potential transformations available for the analogous sulfonyl fluoride.

| Nucleophile | Product | Yield (%) |

| Methanol/KOH | 2-Methoxy-5-nitropyridine (B154726) | 95 |

| Ethanol/KOH | 2-Ethoxy-5-nitropyridine | 97 |

| Isopropanol/KOH | 2-Isopropoxy-5-nitropyridine | 65 |

| Ammonia (aq) | 2-Amino-5-nitropyridine | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 |

| Phosphorus pentachloride/Phosphorus oxychloride | 2-Chloro-5-nitropyridine | 87 |

| Data sourced from research on 5-nitropyridine-2-sulfonic acid, which serves as a proxy for the reactivity of 5-nitropyridine-2-sulfonyl fluoride. researchgate.net |

Precursors in the Development of Novel Functional Materials and Catalysts

The inherent properties of sulfonyl fluorides make them excellent precursors for novel functional materials. sioc-journal.cn Their stability combined with their conditional, high-reactivity allows for their incorporation into larger systems that can be modified in a controlled manner. rhhz.netnih.gov This has led to their use in creating advanced polymers and catalysts.

The 5-nitropyridine fragment itself is a component in functional materials, such as coordination complexes with metals like copper. clarku.edu The ability to synthesize derivatives of 2-amino-5-nitropyridine from precursors like this compound opens avenues for creating new metal-organic frameworks and magnetic materials. clarku.edu Furthermore, related nitropyridine structures, such as 2-(difluoromethoxy)-5-nitropyridine (B1423797), have been developed as stable, solid reagents for specialized chemical transformations, highlighting the utility of the nitropyridine core in creating novel synthetic tools. researchgate.net

Enabling Click Chemistry in Advanced Chemical Systems

Sulfonyl fluorides are central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of click reactions introduced in 2014. eurekalert.org SuFEx reactions are characterized by their high efficiency, reliability, and broad functional group tolerance, making them ideal for connecting molecular building blocks. rhhz.netnih.gov The this compound compound is a prime candidate for these transformations, where the sulfonyl fluoride group (-SO₂F) can react with silyl (B83357) ethers or other nucleophiles to form strong and stable sulfate (B86663) or sulfonate linkages. eurekalert.orgnih.gov

SuFEx chemistry has been successfully applied to the synthesis of high-molecular-weight polymers like polysulfates and polysulfonates, which are noted for their exceptional mechanical properties. nih.gov The polymerization process often involves the reaction of a bis(sulfonyl fluoride) with a bis(silyl ether) in the presence of a catalyst. nih.gov This method is robust and tolerates a wide array of functional groups, allowing for the creation of complex polymer architectures. nih.gov

Beyond polymerization, the SuFEx reaction is a valuable tool for post-polymerization modification (PPM). researchgate.net Researchers have demonstrated that polymers decorated with sulfonyl fluoride groups can be readily modified after polymerization. researchgate.net For instance, a polynorbornene backbone featuring pendant sulfonyl fluoride groups was synthesized and subsequently functionalized by reacting it with various phenols. This approach allows for the precise installation of desired functionalities onto a pre-formed polymer chain, enabling the tailoring of material properties for specific applications. researchgate.net The orthogonal nature of the SuFEx reaction means that other functional groups present on the polymer remain untouched during this modification step. nih.gov

The principles of SuFEx chemistry extend to the modification of surfaces. Polymer brushes containing sulfonyl fluoride moieties can be grown from a surface and then derivatized using SuFEx reactions. researchgate.net This technique provides a powerful method for creating functionalized surfaces with tailored chemical and physical properties. The stability of the sulfonyl fluoride group allows the polymer brushes to be prepared and handled, with the surface functionalization occurring as a final, clean, and efficient step. This has significant implications for the development of advanced sensors, biocompatible coatings, and specialized chromatographic materials.

Catalytic Organic Transformations Mediated by Sulfonyl Fluorides

While often viewed as stable connectors, sulfonyl fluorides can also participate directly in transition metal-catalyzed reactions, demonstrating unique reactivity. chemrxiv.org Their ability to act as both an acidifying group and an internal oxidant has opened new avenues in catalytic organic transformations. chemrxiv.orgresearchgate.net

A notable application of sulfonyl fluorides is in the palladium(II)-catalyzed stereoselective cyclopropanation of unactivated alkenes. chemrxiv.orgchemrxiv.orgresearchgate.net In this transformation, alkyl sulfonyl fluorides function as "ambiphilic" reagents. The sulfonyl fluoride group acidifies the α-protons, allowing for the formation of a nucleophilic carbon center, while also serving as an internal oxidant in the catalytic cycle. chemrxiv.orgresearchgate.net

The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. The key steps involve the carbopalladation of the alkene followed by an Sₙ2-type oxidative addition of the C–SO₂F bond, which is the rate-limiting and stereochemistry-determining step. chemrxiv.orgresearchgate.net This methodology provides reliable access to cis-substituted cyclopropanes, a structural motif that can be challenging to synthesize using other methods. chemrxiv.org The reaction exhibits broad compatibility with various alkenes and alkyl sulfonyl fluorides bearing different functional groups. researchgate.net Control experiments have shown that the sulfonyl fluoride is crucial for this reactivity; replacing it with other sulfonyl-based leaving groups like sulfonyl chlorides or phenyl sulfones results in no reaction or only trace amounts of the desired product. chemrxiv.org

| Alkene Substrate | Sulfonyl Fluoride Reagent | Product Yield (%) | Diastereomeric Ratio (d.r.) |

| Styrene | Ethyl 2-(fluorosulfonyl)acetate | 86 | >20:1 |

| 4-Chlorostyrene | Ethyl 2-(fluorosulfonyl)acetate | 88 | >20:1 |

| 4-Methylstyrene | Ethyl 2-(fluorosulfonyl)acetate | 83 | >20:1 |

| (E)-β-Methylstyrene | Ethyl 2-(fluorosulfonyl)acetate | 62 | >20:1 |

| Cyclohexene | Ethyl 2-(fluorosulfonyl)acetate | 61 | >20:1 |

| Representative results from the palladium(II)-catalyzed cyclopropanation of alkenes with alkyl sulfonyl fluorides. chemrxiv.org |

Radical 1,2-Difunctionalization of Unsaturated Hydrocarbons

The radical 1,2-difunctionalization of alkenes and alkynes is a powerful strategy for rapidly building molecular complexity. In this context, reagents capable of delivering a sulfonyl fluoride group alongside another functional group are of high value. While the broader class of sulfonyl fluorides has been employed in such transformations, specific studies detailing the use of this compound are still emerging.

The general mechanism for such reactions often involves the generation of a fluorosulfonyl radical (•SO₂F), which then adds to an unsaturated C-C bond. The resulting carbon-centered radical is subsequently trapped by another reagent to install the second functional group. The development of reagents like 1-fluorosulfonyl-benziodoxole has enabled the radical hydro-fluorosulfonylation of alkenes. Similarly, photocatalytic methods using air-stable crystalline salts can generate the fluorosulfonyl radical for the difunctionalization of unsaturated hydrocarbons.

A notable transition-metal-free approach involves the radical 1,2-difunctionalization of unactivated alkenes using alkynyl sulfonyl fluorides. In this method, the alkynyl sulfonyl fluoride serves as both the source of the FSO₂ radical and the trapping agent for the intermediate radical, leading to β-alkynyl-fluorosulfonylalkanes. This highlights the potential for designing bifunctional reagents for efficient difunctionalization reactions.

While these examples establish the precedent for using sulfonyl fluorides in radical 1,2-difunctionalization, specific data on the performance of this compound in this role, including yields and substrate scope, are not yet detailed in the reviewed literature.

Late-Stage Functionalization and Chemical Diversification Strategies for Complex Molecules

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry and drug discovery, allowing for the modification of complex, biologically active molecules to fine-tune their properties. The sulfonyl fluoride moiety is particularly valuable for LSF due to its balanced reactivity and stability, especially its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

The direct introduction of functional groups into complex molecules, such as drugs and natural products, offers an efficient path to novel compounds. Sulfonyl fluorides can be incorporated into complex scaffolds to serve as handles for further diversification. For instance, methods for the direct deoxymethylation of phenols using sulfuryl fluoride (SO₂F₂) demonstrate the power of sulfonyl fluoride chemistry in modifying complex natural molecules.

Furthermore, the functionalization of heterocyclic systems, like pyridines, is of significant interest. Methodologies for the late-stage functionalization of multisubstituted pyridines α to the nitrogen have been developed through a sequence of C-H fluorination and subsequent nucleophilic aromatic substitution (SₙAr). While this demonstrates a strategy for functionalizing the pyridine core, specific examples of using this compound as a building block or a target for such LSF strategies are not explicitly documented. The combination of a reactive sulfonyl fluoride and a modifiable pyridine ring in one molecule suggests potential, but dedicated studies are needed to explore this.

The development of reagents for fluoro-carbonylation, such as 2-(difluoromethoxy)-5-nitropyridine, showcases how nitro-substituted pyridines can be employed in the late-stage modification of complex molecules, tolerating a broad range of functional groups. This provides a conceptual framework for how a related compound like this compound could potentially be utilized.

Research Applications in Chemical Biology

Development of Covalent Probes for Biological Systems

Covalent probes are indispensable tools in chemical biology for the study of biological systems. rsc.org The sulfonyl fluoride (B91410) moiety, such as the one in 5-Nitropyridine-2-sulfonyl fluoride, is considered a "privileged warhead" due to its optimal balance of stability in aqueous environments and reactivity toward protein nucleophiles. rsc.orgresearchgate.net This allows for the design of probes that can specifically and irreversibly bind to their protein targets, facilitating a range of downstream applications. rsc.org The development of such probes has been instrumental in advancing our understanding of protein function and in the discovery of new drugs. nih.gov

Targeted Covalent Modification of Proteins

The ability of this compound to covalently modify proteins is central to its utility in chemical biology. This modification is highly targeted, meaning the sulfonyl fluoride "warhead" can be directed to a specific protein of interest by incorporating it into a molecule that has a natural affinity for that protein. rsc.org This strategy allows for the precise labeling and study of individual proteins within complex biological mixtures. nih.gov

The sulfonyl fluoride group exhibits chemoselective reactivity, meaning it preferentially reacts with certain nucleophilic amino acid residues over others. While initially recognized for their reactivity with serine, sulfonyl fluorides have been shown to react with a broader range of residues including tyrosine, lysine (B10760008), histidine, threonine, and even cysteine under specific conditions. rsc.orgresearchgate.netnih.govnih.gov This broad reactivity profile expands the range of proteins that can be targeted, as it is not limited to those containing a highly reactive cysteine in a binding pocket. nih.gov For instance, sulfonyl fluorides have been successfully used to target a conserved lysine residue in the ATP binding site of kinases. ucsf.edu However, it's noteworthy that the adducts formed with cysteine are sometimes unstable, which can limit their utility for durable protein inhibition. rsc.org

The table below summarizes the reactivity of sulfonyl fluorides with various nucleophilic amino acid residues.

| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Stability of Adduct | References |

| Serine | Reactive | Stable | rsc.orgresearchgate.net |

| Threonine | Reactive | Stable | rsc.orgresearchgate.net |

| Tyrosine | Reactive | Stable | rsc.orgresearchgate.netrsc.org |

| Lysine | Reactive | Stable | rsc.orgresearchgate.netucsf.edursc.org |

| Histidine | Reactive | Stable | rsc.orgresearchgate.netnih.gov |

| Cysteine | Reactive | Can be unstable | rsc.orgresearchgate.netrsc.org |

The reactivity of the sulfonyl fluoride warhead can be finely tuned through rational design. rsc.org This is crucial for optimizing a probe's performance, as highly reactive warheads may be unstable and prone to off-target reactions, while less reactive ones may not efficiently label the intended target. rsc.org The electronic properties of the aromatic ring to which the sulfonyl fluoride is attached play a significant role in modulating its reactivity. rsc.orgacs.org For example, the introduction of electron-withdrawing groups, such as the nitro group in this compound, is expected to increase the electrophilicity and thus the reactivity of the sulfonyl fluoride. acs.orgnih.gov Studies on related 2-sulfonylpyrimidines have demonstrated that substituents at the 5-position have a profound impact on reactivity, with strong electron-withdrawing groups like a nitro group dramatically increasing the reaction rate. acs.orgnih.gov This principle allows for the rational design of probes with tailored reactivity profiles to suit specific biological applications. rsc.org

Studies in Covalent Enzyme Inhibition

The ability of this compound to form stable covalent bonds with amino acid residues makes it a valuable tool for studying enzyme inhibition. rsc.org Covalent inhibitors can offer advantages over their non-covalent counterparts, such as increased potency and a longer duration of action. nih.gov By incorporating a sulfonyl fluoride warhead into a molecule that binds to the active site of an enzyme, researchers can create potent and irreversible inhibitors. nih.gov This approach has been successfully used to develop inhibitors for a variety of enzymes, including proteases and kinases. rsc.orggla.ac.uk For instance, peptido sulfonyl fluorides have demonstrated significant potency as proteasome inhibitors. gla.ac.uk The development of such inhibitors is crucial for both basic research into enzyme function and for the development of new therapeutic agents. nih.gov

Tools for Target Identification, Validation, and Mapping of Biomolecular Interactions

A significant challenge in drug discovery is the identification and validation of the biological targets through which a small molecule exerts its effects. nih.gov Chemical probes based on the this compound scaffold can be powerful tools for this purpose. rsc.orgnih.gov By attaching a "clickable" handle, such as an alkyne or azide, to the probe, researchers can use bioorthogonal chemistry to attach reporter molecules, such as biotin (B1667282) or a fluorophore. nih.gov This allows for the enrichment and identification of the protein targets of the probe from complex cellular lysates using techniques like mass spectrometry. st-andrews.ac.uk This approach, often referred to as activity-based protein profiling (ABPP), has been used to identify the targets of bioactive compounds and to map their binding sites on a proteome-wide scale. st-andrews.ac.ukresearchgate.net Furthermore, these probes can be used to quantify the engagement of a drug with its target in living cells, providing a deeper understanding of its molecular pharmacology. nih.gov

Utility as Precursors for Biologically Relevant Molecules

Beyond its direct use as a chemical probe, this compound and related nitropyridine derivatives serve as versatile precursors for the synthesis of a wide range of biologically active molecules. nih.govsemanticscholar.org The nitro group and the sulfonyl fluoride group can be chemically modified through various reactions to introduce new functionalities and build more complex molecular architectures. nih.govsemanticscholar.orgnih.gov For example, the sulfonyl group in 5-nitropyridine-2-sulfonic acid, a related compound, can be substituted with other groups like methoxy, and the nitro group can be reduced to an amine, which can then be further functionalized. nih.govsemanticscholar.org This synthetic versatility makes nitropyridine scaffolds valuable starting materials for the generation of libraries of compounds for drug discovery and other life science applications. nih.gov

Applications in Positron Emission Tomography (PET) Imaging Research

The chemical scaffold of this compound, specifically the nitropyridine core, is of significant interest in the development of radiotracers for Positron Emission Tomography (PET) imaging. The strong electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This characteristic is exploited for the introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]) onto the aromatic ring, a crucial step in the synthesis of many PET radiopharmaceuticals. researchgate.netresearchgate.net

In this context, nitropyridine derivatives serve as valuable precursors for ¹⁸F-radiolabeling. Typically, the labeling process involves the reaction of the precursor with a [¹⁸F]fluoride source, such as the potassium/[Kryptofix 2.2.2] complex (K[¹⁸F]F-K222), in an organic solvent at elevated temperatures. researchgate.netresearchgate.net The nitro group itself, or another suitable leaving group on the pyridine ring, is displaced by the [¹⁸F]fluoride ion to yield the desired ¹⁸F-labeled PET tracer. researchgate.netnih.gov This method is advantageous because no-carrier-added (NCA) [¹⁸F]fluoride can be produced efficiently and in high amounts, allowing for the synthesis of radiotracers with high molar activity. researchgate.netresearchgate.net

Research has demonstrated the viability of this approach with various substituted nitropyridine precursors, achieving high radiochemical yields in short reaction times. researchgate.net For instance, studies on 3-methoxy-2-nitropyridine (B1296613) and 3-methyl-2-nitropyridine (B96847) showed efficient substitution by [¹⁸F]fluoride, indicating that the activating effect of the nitro group is dominant. researchgate.net

Detailed Research Findings

Several research groups have successfully synthesized novel PET radiotracers using nitropyridine-based precursors. These studies provide concrete data on the efficiency and applicability of this labeling strategy.

Another significant application is the synthesis of [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile), a PET radiotracer for imaging the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov The radiosynthesis was accomplished by replacing a nitro group on the precursor with [¹⁸F]fluoride under conventional heating conditions. This method yielded up to 30 mCi of [¹⁸F]FPEB with a radiochemical yield of 5% and a high specific activity of 1900 +/- 200 mCi/µmol. nih.gov

Further research into the synthesis of azide-containing reagents like [¹⁸F]FPyZIDE compared the effectiveness of different leaving groups on the pyridine ring. When using a 2-nitro-3-alkoxypyridine precursor at 130°C in the presence of 2% water, a radiochemical conversion (RCC) of 12.6% was observed. mdpi.com This was lower than the yields reported at higher temperatures (165°C), highlighting the impact of reaction conditions on efficiency. In the same study, a trimethylammonium precursor proved more effective under these specific milder conditions. mdpi.com

These findings underscore the utility of nitropyridine derivatives as effective precursors for the synthesis of ¹⁸F-labeled PET tracers via nucleophilic aromatic substitution.

Table of Research Findings on ¹⁸F-Labeling of Nitropyridine Precursors

| Precursor Type | Synthesized Tracer | Key Reaction Conditions | Radiochemical Yield/Conversion | Reference |

|---|---|---|---|---|

| 2-Nitropyridine analogue | [¹⁸F]FPyKYNE | K[¹⁸F]F-K222, DMSO, 165°C, 3-5 min | Up to 90% incorporation; 30-35% isolated yield (decay-corrected) | researchgate.net |

| 3-Nitro-5-(2-pyridinylethynyl)benzonitrile | [¹⁸F]FPEB | Conventional heating | 5% | nih.gov |

| 2-Nitro-3-alkoxypyridine analogue | [¹⁸F]FPyZIDE | DMSO, 130°C, 10 min, 2% H₂O | 12.6 ± 2.4% (RCC) | mdpi.com |

| 3-Methoxy-2-nitropyridine | 2-[¹⁸F]Fluoro-3-methoxypyridine | 140°C, 30 min | ~70-89% | researchgate.net |

| 3-Methyl-2-nitropyridine | 2-[¹⁸F]Fluoro-3-methylpyridine | 140°C, 30 min | ~70-89% | researchgate.net |

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of sulfonyl fluorides has been a rapidly evolving field, with several novel catalytic systems showing promise for enhanced efficiency and broader applicability. While traditional methods often require harsh conditions, modern catalysis offers milder and more selective alternatives. For the synthesis of heteroaryl sulfonyl fluorides like 5-Nitropyridine-2-sulfonyl fluoride (B91410), palladium-catalyzed cross-coupling reactions have been particularly effective. researchgate.net For instance, the use of a palladium catalyst with a suitable ligand can facilitate the coupling of aryl bromides with a sulfur dioxide source, followed by in-situ fluorination to yield the desired sulfonyl fluoride. researchgate.net

Recent advancements have also highlighted the potential of other transition metals. Rhodium-catalyzed asymmetric synthesis has been shown to produce chiral sulfonyl fluorides with high enantioselectivity, which could be a future avenue for creating chiral derivatives of 5-nitropyridine-2-sulfonyl fluoride. semanticscholar.org Furthermore, organobismuth catalysis presents a novel, metal-based approach for the one-step assembly of sulfonyl fluorides from boronic acids, demonstrating excellent yields and broad functional group tolerance. researchgate.net

Beyond metal catalysis, electrochemical methods are emerging as a green and efficient way to synthesize sulfonyl fluorides from thiols and potassium fluoride. researchgate.netnih.gov This approach avoids the need for harsh oxidants and can often be performed at room temperature. researchgate.netnih.gov Photocatalysis, using visible light to mediate the reaction, also offers a mild and powerful strategy for the synthesis of alkyl sulfonyl fluorides from organoboron substrates, a method that could potentially be adapted for heteroaryl systems. nih.gov

Table 1: Comparison of Novel Catalytic Systems for Sulfonyl Fluoride Synthesis

| Catalytic System | Key Features | Potential Advantages for this compound |

|---|---|---|

| Palladium-Catalysis | Utilizes aryl halides and a SO2 source. researchgate.net | High functional group tolerance, applicable to heteroaryl systems. researchgate.net |

| Rhodium-Catalysis | Enables asymmetric synthesis of chiral sulfonyl fluorides. semanticscholar.org | Potential for creating enantiomerically pure derivatives. semanticscholar.org |

| Organobismuth-Catalysis | One-step synthesis from boronic acids. researchgate.net | High yields and broad functional group compatibility. researchgate.net |

| Electrochemistry | Oxidative coupling of thiols and fluoride source. researchgate.netnih.gov | Mild, environmentally friendly conditions. researchgate.netnih.gov |

Deeper Mechanistic Understanding of Underexplored Reactivities

The reactivity of this compound is dominated by the sulfonyl fluoride group, which participates in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions. semanticscholar.orgsigmaaldrich.com The S-F bond in sulfonyl fluorides is remarkably stable yet can be selectively activated to react with nucleophiles, a "sleeping beauty" reactivity profile. acs.org The presence of the electron-withdrawing 5-nitro group on the pyridine (B92270) ring is expected to significantly enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack compared to non-nitrated analogues.

Further research is needed to fully elucidate the kinetics and mechanisms of its reactions with various nucleophiles. Structure-reactivity studies, similar to those performed on 2-sulfonylpyrimidines, could provide a quantitative understanding of how the electronic properties of the nitropyridine core influence reaction rates. nih.govacs.org Such studies have shown that strong electron-withdrawing groups can increase reaction rates by several orders of magnitude. nih.gov

Understanding the potential for alternative reaction pathways is also crucial. For instance, under certain conditions, nucleophilic aromatic substitution (SNAr) at the pyridine ring could compete with the SuFEx reaction at the sulfonyl group. Mechanistic studies would help to define the conditions that favor one pathway over the other, allowing for selective functionalization.

Broadening Substrate Scope and Expanding Functional Group Compatibility

A key area of future research will be to expand the range of molecules that can be synthesized using this compound as a building block. Its enhanced reactivity makes it a potentially powerful reagent for modifying a wide array of substrates, including complex biomolecules.

Investigations into its compatibility with a diverse set of functional groups are essential. While modern catalytic methods for sulfonyl fluoride synthesis often exhibit excellent functional group tolerance, the reactivity of the resulting this compound itself needs to be carefully evaluated. researchgate.net For example, its reactions with substrates containing multiple nucleophilic sites will require careful optimization to achieve regioselectivity.

The development of protecting group strategies may be necessary to mask certain functionalities during reactions involving this compound, allowing for its application in the synthesis of more complex and densely functionalized molecules.

Integration into Automated and Continuous Flow Synthesis Platforms

The integration of the synthesis and application of this compound into automated and continuous flow platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. scribd.comnih.gov

The development of automated platforms incorporating real-time monitoring and feedback control would further enhance the reliability and reproducibility of processes involving this compound. mdpi.com

Table 2: Potential Advantages of Flow Chemistry for this compound

| Feature | Benefit |

|---|---|

| Enhanced Safety | Safe handling of potentially energetic nitrated compounds and reactive intermediates. scribd.com |

| Precise Control | Accurate control of temperature, pressure, and residence time, leading to improved selectivity and yield. nih.gov |

| Scalability | Facile scaling of production from laboratory to industrial quantities. mdpi.com |

| Process Intensification | Reduced reaction times and smaller reactor footprints. nih.gov |

Development of Next-Generation Chemical Biology Tools and Applications

Sulfonyl fluorides have emerged as "privileged warheads" in chemical biology due to their unique balance of stability and reactivity, allowing them to act as covalent probes for studying biological systems. rsc.orgnih.gov They are known to react with a range of nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, and histidine, not just the more commonly targeted cysteine. rsc.orgnih.gov

The enhanced reactivity of this compound, conferred by the nitro group, makes it a highly promising candidate for the development of next-generation chemical biology tools. It could be incorporated into activity-based probes to identify and study the function of enzymes, or used to develop potent and selective covalent inhibitors for therapeutic applications. nih.gov

Its application in SuFEx click chemistry allows for the facile connection of the 5-nitropyridyl moiety to other molecules, including fluorescent dyes, affinity tags, or drug candidates. sioc-journal.cnmdpi.com This modularity is highly valuable for creating bespoke tools for chemical biology research. Future work will likely focus on designing and synthesizing novel probes based on the this compound scaffold to explore new biological targets and pathways. The development of radiolabeled versions could also enable its use in positron-emission tomography (PET) for in vivo imaging applications. nih.gov

Q & A

Q. What are the limitations of DFT in modeling this compound’s electronic structure, and how can they be addressed?

- Methodological Answer : Standard DFT underestimates exchange-correlation energies in π-conjugated systems. Hybrid functionals (e.g., M06-2X) improve accuracy by incorporating exact exchange. Pair with post-Hartree-Fock methods (e.g., MP2) for benchmarking. Solvent polarization effects should be explicitly modeled for aqueous reactions .

Notes on Data Reproducibility

- Key Consideration : Document reaction conditions (e.g., light intensity, solvent purity) in detail to ensure replicability. Share raw spectral data and computational input files via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.